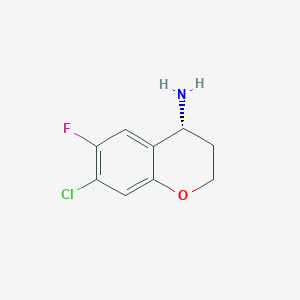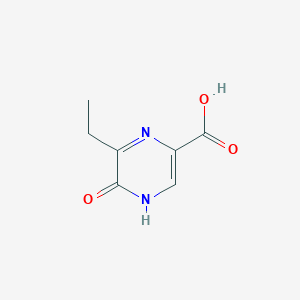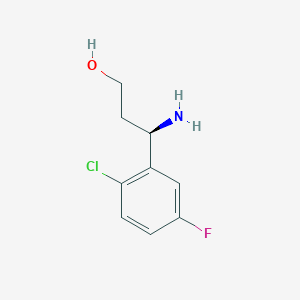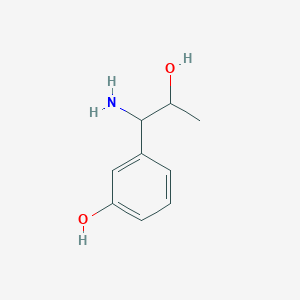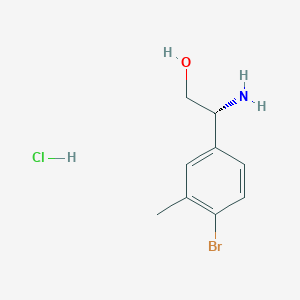
(1S,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. Its unique structure, characterized by the presence of an amino group, a methoxy group, and a methyl group on a phenyl ring, makes it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to an amine through a reductive amination process using reagents like ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S,2S) enantiomer using chiral resolution techniques like chromatography or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the amino group to an alkyl group using hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogenation catalysts.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alkylated derivatives.
Substitution: Functionalized phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism of action of (1S,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL: The enantiomer of the compound with similar properties but different biological activity.
4-Methoxy-2-methylphenyl derivatives: Compounds with similar structural motifs but varying functional groups.
Uniqueness
(1S,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL stands out due to its specific stereochemistry, which imparts unique biological and chemical properties. Its chiral nature makes it a valuable tool in asymmetric synthesis and chiral resolution studies.
Eigenschaften
Molekularformel |
C11H17NO2 |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
(1S,2S)-1-amino-1-(4-methoxy-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-7-6-9(14-3)4-5-10(7)11(12)8(2)13/h4-6,8,11,13H,12H2,1-3H3/t8-,11+/m0/s1 |
InChI-Schlüssel |
XTVFMXASCVKGGK-GZMMTYOYSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)OC)[C@@H]([C@H](C)O)N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-11-((MethylaMino)Methyl)dibenzo[b,f]oxepine-10-carboxylic acid (Hydrochloride)](/img/structure/B13045985.png)
